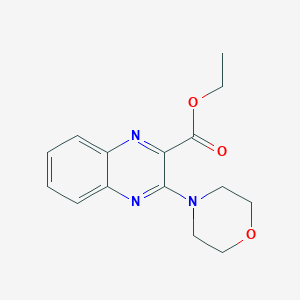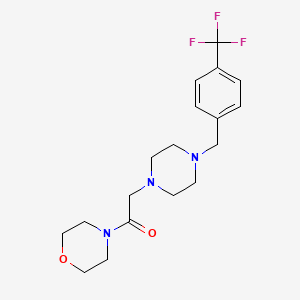
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C15H17N3O3 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “this compound”, has been a subject of extensive study over the past two decades . A common method for deriving quinoxaline involves a condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure typically requires high temperatures, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 287.319.
科学的研究の応用
Mesomeric Betaines as Fluorescent Dipoles
Research by Smeyanov et al. (2017) explores the synthesis and properties of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers. These compounds exhibit fluorescent properties due to their cross-conjugated systems, where the highest occupied molecular orbital (HOMO) is predominantly located in the carboxylate group. This study highlights the potential application of such structures in fluorescent materials and sensing technologies (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Near-IR Absorbing Cyanine Dyes for Solar Cells
Wu et al. (2009) demonstrated the use of carboxylated cyanine dyes, which share structural similarities with Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate, in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with these dyes leads to a significant enhancement in power conversion efficiency, showcasing their potential in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Antibacterial Activity of Quinoline-3-carboxylates
A study by Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. The findings suggest moderate antibacterial potential, indicating the relevance of quinoline-3-carboxylate derivatives, including this compound, in developing new antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Synthesis of New Chemical Entities
Li et al. (2019) described the synthesis of novel quinoline derivatives through the application of halomethylquinoline building blocks, showcasing the versatility of this compound and related compounds in synthesizing structurally novel entities with potential biological activities (Li, Xu, Li, Gao, & Chen, 2019).
特性
IUPAC Name |
ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFTGJFGYAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)
![4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2627012.png)







![Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2627026.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2627029.png)


